1-(4-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Overview
Description
The compound 1-(4-fluorobenzenesulfonyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine, is a synthetic organic compound that has garnered attention due to its potential applications in various scientific fields. Characterized by a triazolopyrimidine core, this molecule combines diverse functional groups, which contributes to its versatility in research and industrial contexts.
Preparation Methods
Synthetic routes and reaction conditions: : The preparation of this compound typically involves multi-step synthesis. The process may begin with the formation of the triazolopyrimidine core via a cyclization reaction involving an appropriate precursor. Following this, the piperazine ring is introduced through a nucleophilic substitution reaction. Finally, the fluorobenzenesulfonyl group is attached using electrophilic aromatic substitution.
Industrial production methods: : In an industrial setting, the synthesis might be scaled up using continuous flow chemistry techniques to ensure consistent quality and yield. Optimizing reaction conditions such as temperature, solvent, and catalysts is crucial for efficiency.
Chemical Reactions Analysis
Types of reactions
Oxidation: : The methoxyphenyl group can undergo oxidative demethylation.
Reduction: : Reduction of the triazolopyrimidine ring can alter its electronic properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can modify various positions on the molecule.
Common reagents and conditions
Oxidation: : Potassium permanganate or chromium trioxide.
Reduction: : Lithium aluminium hydride or hydrogen gas with a palladium catalyst.
Substitution: : Various halides, acids, and bases depending on the specific substitution reaction.
Major products formed: : Reactions typically result in derivatives where functional groups are modified to enhance or alter the biological activity or physical properties of the original compound.
Scientific Research Applications
Chemistry
Used as a precursor for synthesizing more complex molecules.
Studied for its ability to participate in diverse chemical reactions, making it valuable for developing new synthetic methodologies.
Biology
Investigated for potential pharmacological activity, including antimicrobial and anti-inflammatory properties.
Used in the study of enzyme inhibition due to its structural mimicry of biologically active compounds.
Medicine
Explored as a candidate in cancer research for its ability to interfere with cellular processes.
Industry
Utilized in the development of new materials with unique chemical and physical properties.
Mechanism of Action
Mechanism: : The compound is believed to exert its effects through interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, it can modulate their activity, leading to various biological effects.
Molecular targets and pathways
Enzyme inhibition: The compound may inhibit key enzymes in metabolic pathways, thereby affecting cellular function.
Receptor interaction: It might interact with receptors involved in signaling pathways, altering cellular responses.
Comparison with Similar Compounds
Comparison with other similar compounds
1-(4-fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Similar structure but with a methyl group instead of a methoxy group, leading to different electronic properties.
1-(4-fluorobenzenesulfonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine: : Substituting the methoxy group with a chloro group, impacting its reactivity and potential bioactivity.
Uniqueness
The presence of the methoxy group imparts unique steric and electronic characteristics, influencing its reactivity and interaction with biological targets.
The combination of fluorobenzenesulfonyl and triazolopyrimidine makes it distinct in its class, offering a unique profile for research and application.
Similar Compounds
1-(4-fluorobenzenesulfonyl)-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
1-(4-fluorobenzenesulfonyl)-4-[3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
1-(4-fluorobenzenesulfonyl)-4-[3-(4-bromophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O3S/c1-32-17-6-4-16(5-7-17)29-21-19(25-26-29)20(23-14-24-21)27-10-12-28(13-11-27)33(30,31)18-8-2-15(22)3-9-18/h2-9,14H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVLWYQLJVBTNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)F)N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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